molecular formula C12H15N3O B11729520 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11729520
M. Wt: 217.27 g/mol
InChI Key: RDQZJVDLYOBDBT-UHFFFAOYSA-N
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Description

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a synthetic aromatic compound featuring a phenol core substituted with a [(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl group at the 3-position. Its molecular formula is C₁₂H₁₆ClN₃O (though discrepancies in molecular formula may arise from structural variations or reporting errors), with a molecular weight of 253.73 g/mol and CAS number 1856034-59-7 .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-9-12(8-14-15(9)2)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3

InChI Key

RDQZJVDLYOBDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with a suitable phenolic aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can participate in hydrogen bonding, while the pyrazole moiety can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Table 1: Key Parameters of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Purity
This compound C₁₂H₁₆ClN₃O 253.73 1856034-59-7 Phenol, 1,5-dimethylpyrazole 95%
2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino]methylphenol C₁₃H₁₇N₃O 231.30 N/A Phenol (2-position), 1,5-dimethylpyrazole 95%
4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methylamino]benzoic acid C₁₂H₁₅N₃O 217.27 N/A Benzoic acid, 1,5-dimethylpyrazole 95%
[(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₂F₃N₃O₂ 299.25 937605-76-0 Difluorophenyl, tertiary amine 95%
4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline C₁₅H₂₁N₃ 243.35 626209-28-7 Dimethylaniline, 1,5-dimethylpyrazole N/A

Key Observations:

Positional Isomerism: The phenol derivative 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methylphenol (MW 231.30) differs only in the substitution position (2- vs. 3-phenol), leading to variations in steric effects and hydrogen-bonding networks .

Functional Group Variation: Replacement of the phenol group with a benzoic acid (e.g., 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylamino]benzoic acid) introduces a carboxylic acid moiety, enhancing acidity (pKa ~4.2) and hydrogen-bond acceptor capacity compared to phenol (pKa ~10) .

Halogenation Effects : The difluorophenyl analogue (CAS 937605-76-0) incorporates fluorine atoms, improving metabolic stability and membrane permeability due to increased electronegativity and lipophilicity .

Hydrogen-Bonding and Crystallographic Behavior

  • The phenolic –OH group in this compound enables strong hydrogen-bond donation (O–H···N/O interactions), which is critical for crystal packing and supramolecular assembly .
  • In contrast, tertiary amine derivatives (e.g., dimethylaniline analogues) rely on weaker N–H···O or C–H···π interactions, often resulting in less predictable crystal lattices .
  • X-ray crystallography data for related pyrazole derivatives (e.g., 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) confirm planar pyrazole rings and intramolecular hydrogen bonds, suggesting analogous structural rigidity in the target compound .

Biological Activity

The compound 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol (CAS No. 1856034-59-7) is a pyrazole-derived phenolic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16ClN3O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1856034-59-7

Structural Characteristics

The structure of this compound includes a phenolic moiety linked to a dimethylpyrazole group via an amino methyl bridge. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating various pyrazole derivatives, a compound structurally related to this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin .

CompoundTarget BacteriaMIC (µg/ml)Reference
Compound AS. aureus4Noolvi et al., 2014
Compound BE. coli8Liu et al., 2018

Anti-inflammatory Properties

Additionally, the anti-inflammatory potential of pyrazole derivatives has been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-kB pathway, which is crucial for the expression of many inflammatory genes. This mechanism has been observed in several studies involving related compounds .

Anticancer Activity

Emerging evidence also suggests that this compound may exhibit anticancer properties. Compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies have shown that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity with an IC50 value of 10 µM .

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